N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Description

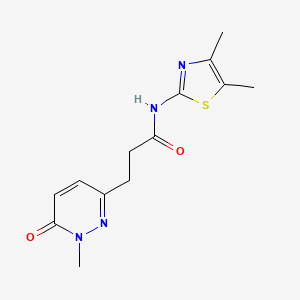

N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with two distinct heterocyclic moieties: a 4,5-dimethylthiazole group and a 1-methyl-6-oxo-pyridazin-3-yl group. The thiazole ring is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, or cytotoxic activities.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-8-9(2)20-13(14-8)15-11(18)6-4-10-5-7-12(19)17(3)16-10/h5,7H,4,6H2,1-3H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCWRRSAMVKIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCC2=NN(C(=O)C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide, with the CAS number 1797185-60-4, is a compound of interest due to its potential biological activities. The molecular formula is C13H16N4O2S, and it exhibits a molecular weight of 292.36 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Research indicates that compounds containing thiazole and pyridazine moieties often exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. In a study assessing several thiazole-based compounds, some exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against tumor cells .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A-431 | 1.61 ± 1.92 | Apoptosis induction |

| Compound 2 | Jurkat | 1.98 ± 1.22 | Bcl-2 inhibition |

| This compound | Various | TBD | TBD |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. One study demonstrated that certain thiazole-integrated compounds effectively eliminated tonic extensor phases in animal models, suggesting potential for treating epilepsy . The structural features contributing to this activity include specific substitutions on the thiazole ring that enhance binding affinity to target receptors.

Antimicrobial Activity

The compound's potential antimicrobial activity has been investigated against various pathogens. Preliminary results suggest that thiazole derivatives can inhibit bacterial growth, possibly through interference with bacterial cell wall synthesis or function . Further studies are needed to elucidate the exact mechanisms involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiazole Moiety : Essential for cytotoxic activity; modifications can enhance or reduce potency.

- Pyridazine Ring : The presence of a methyl group at position 1 contributes significantly to the compound’s bioactivity.

- Propanamide Group : This functional group may play a role in solubility and bioavailability.

Table 2: Key Structural Features Influencing Activity

| Feature | Influence on Activity |

|---|---|

| Thiazole Ring | Essential for cytotoxicity |

| Methyl Substitution on Pyridazine | Enhances activity |

| Propanamide Group | Affects solubility |

Case Study 1: Anticancer Screening

In a recent study involving a series of thiazole derivatives, including this compound, researchers conducted in vitro assays against various cancer cell lines. The results indicated promising anticancer effects with specific structural modifications leading to increased potency compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anticonvulsant Evaluation

Another study evaluated the anticonvulsant properties of similar thiazole compounds using the pentylenetetrazol (PTZ) model in rodents. The findings suggested that certain substitutions on the thiazole ring significantly improved protective effects against seizures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s propanamide core is shared with several agrochemicals and pharmaceuticals. Key structural analogs include:

Table 1: Structural and Functional Comparison

- Thiazole vs. Chlorinated Aryl Groups: Unlike propanil’s dichlorophenyl group (herbicidal activity via acetolactate synthase inhibition), the dimethylthiazole in the target compound likely shifts its bioactivity toward mammalian cell targets.

- Pyridazinone vs. Benzothiophene: The pyridazinone ring in the target compound may mimic the benzothiophene in ’s ligand, which binds proteins via hydrogen bonding and hydrophobic interactions. Pyridazinones are known kinase inhibitors (e.g., PDE4 inhibitors), supporting a hypothesis of enzyme-targeted activity .

Mechanistic and Assay Insights

- The dimethylthiazole group is structurally similar to MTT’s tetrazolium salt, which is reduced to formazan in viable cells. This suggests the target compound could interfere with mitochondrial dehydrogenase activity, a common mechanism in cytotoxic agents .

- Protein Binding: ’s X-ray diffraction study (1.499 Å resolution) of a pyridazinone-containing ligand reveals water-mediated interactions at the protein-ligand interface. The target compound’s pyridazinone may similarly engage in hydrogen bonding, while its thiazole could contribute to π-π stacking or hydrophobic interactions, enhancing binding specificity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4,5-dimethylthiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide?

- Methodological Answer: Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., DMF or toluene), and reaction time (6–24 hours) to achieve high yields (>75%) and purity. Stepwise protocols involve coupling the thiazole and pyridazinyl moieties via amide bond formation, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Analytical validation via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) for molecular ion validation.

- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- FT-IR: Functional group verification (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How does the compound’s structural architecture influence its solubility and stability in biological assays?

- Methodological Answer: The thiazole and pyridazinyl groups confer moderate hydrophobicity (logP ~2.5), requiring solubilization in DMSO (<1% v/v) for in vitro assays. Stability studies (pH 7.4 buffer, 37°C) over 24 hours should include UV-vis spectroscopy to detect degradation products. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from off-target interactions or metabolic instability. Cross-validate using:

- Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Metabolite profiling (LC-MS/MS) to identify degradation products.

- Computational docking (AutoDock Vina) to compare binding modes across homologs .

Q. How can computational modeling predict the compound’s mechanism of action and target selectivity?

- Methodological Answer:

- Molecular docking: Use crystal structures (PDB: e.g., 3LD6 for cytochrome P450 enzymes) to map binding pockets.

- MD simulations (GROMACS): Assess ligand-protein stability over 100 ns trajectories.

- Pharmacophore modeling (MOE): Identify critical interactions (e.g., hydrogen bonds with Thr318 in kinase targets). Validate with mutagenesis studies .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer:

- Core modifications: Substitute the thiazole methyl groups with halogens or bulky substituents to assess steric effects.

- Bioisosteric replacement: Replace the pyridazinyl ring with triazolo-thiadiazole to enhance metabolic stability.

- Dose-response curves: Test derivatives in parallel with the parent compound to quantify potency shifts .

Q. How should researchers address challenges in scaling up synthesis for preclinical studies?

- Methodological Answer:

- Process optimization: Transition from batch to flow chemistry for exothermic reactions (e.g., amide coupling).

- Quality-by-design (QbD): Use DOE (Design-Expert®) to identify critical parameters (e.g., catalyst loading).

- Green chemistry: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

- Methodological Answer:

- ADME profiling: Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability (rodent models).

- Tissue distribution: LC-MS/MS quantification in target organs (e.g., liver, brain).

- CYP450 inhibition: Screen against major isoforms (3A4, 2D6) to assess drug-drug interaction risks .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in heterogeneous cell populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.